2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide
Descripción
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is a heterocyclic spiro compound featuring a 4,8-diazaspiro[4.5]decane core with an oxygen atom (oxa) in the 1-position and an ethyl substituent. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Its molecular formula is C₁₁H₁₉BrN₂O₂ (derived from the free base C₉H₁₄N₂O₂·HBr), with a molecular weight of 291.19 g/mol (free base: 182.22 g/mol + HBr) and a purity of ≥95% . The spiro architecture introduces conformational rigidity, which can improve binding specificity in drug-receptor interactions.
Propiedades
IUPAC Name |
2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.BrH/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9;/h7,10H,2-6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLPTTXCQZXBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2(O1)CCNCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37623-20-4 | |
| Record name | 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Curtius Rearrangement Approach
The patent US4244961A outlines a method starting with N-protected 4-piperidone derivatives (e.g., N-carbobenzyloxy-4-piperidone). Treatment with an alkali metal salt of a substituted acetic acid (e.g., lithium ethyl acetate) at −70°C to −75°C generates a hydroxypiperidinyl acetic acid intermediate. Subsequent reaction with diphenylphosphoryl azide induces acyl azide formation, which undergoes thermal rearrangement to an isocyanate intermediate. Spontaneous cyclization at 150°–170°C yields the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.
Key parameters:
Cyanohydrin Cyclization Method
An alternative route from LookChem’s PDF involves converting 3-piperidinone to its cyanohydrin under aqueous acidic conditions. Immediate treatment with hydrogen chloride in methanol-ether generates a hydroxy ester, which reacts with ethyl isocyanate in the presence of sodium hydride to form the oxazolidine-2,4-dione spiro system. While this method primarily targets 2,4-diones, modifications (e.g., substituting ethyl isocyanate) could adapt it for 2-one synthesis.
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt via acid-base reaction.
Salt Precipitation
The alkylated product is dissolved in anhydrous ethanol and treated with 48% hydrobromic acid at 0°–5°C. Gradual cooling to −20°C precipitates the hydrobromide salt, which is isolated by filtration and washed with cold ether.
Characterization data :
- Melting point : Comparable hydrochloride salts melt at 181°–182°C; hydrobromide analogs are expected near 170°–180°C.
- Spectroscopy : IR bands at 1805 cm⁻¹ (oxazolidinone C=O) and 1730 cm⁻¹ (ester C=O) confirm core structure.
Process Optimization and Challenges
Critical Parameters
Byproduct Mitigation
- Over-alkylation : Excess ethyl halide leads to diethylated byproducts. Stoichiometric control (1.1:1 ratio) minimizes this.
- Ring-opening : Elevated temperatures during cyclization (>200°C) degrade the spiro system. Reactions are best conducted at 150°–170°C.
Structural Confirmation
The final compound’s structure is validated via:
- NMR : δ 2.36 (s, 3H, CH₂CH₃), 1.70–3.00 (m, 8H, piperidine/oxazolidinone protons), 4.28 (s, 2H, NCH₂CO).
- Mass spectrometry : m/z 257 [M+H]⁺ aligns with the molecular formula C₉H₁₆N₂O₂.
Comparative Analysis of Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide typically involves cyclization reactions of precursor molecules under controlled conditions. The compound features a spirocyclic structure that contributes to its chemical reactivity and biological activity.
Chemistry
In synthetic chemistry, 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide serves as a versatile building block for the development of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution to form derivatives with diverse properties.
Table 1: Common Reactions Involving 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one Hydrobromide
| Reaction Type | Example Reagents | Notable Outcomes |
|---|---|---|
| Oxidation | Potassium permanganate | Hydroxylated derivatives |
| Reduction | Sodium borohydride | Altered oxidation states |
| Substitution | Amines, thiols | New spirocyclic compounds |
Biology
The compound's unique structure allows it to interact with biological systems, making it a candidate for pharmacological studies. Preliminary research indicates that it may modulate neurotransmitter systems and influence calcium channels, suggesting potential applications in treating neurological disorders.
Biological Activities
- Antimicrobial Activity : Derivatives have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Some studies highlight its efficacy in reducing inflammation, particularly in models of ulcerative colitis.
Case Study: Anti-inflammatory Efficacy
A recent study on a derivative of this compound demonstrated significant anti-inflammatory properties with IC50 values of 6 nM for TYK2 and 37 nM for JAK1 kinases. These findings suggest that the compound could be a viable alternative to existing therapies like tofacitinib.
Medicine
Research into the pharmacological properties of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is ongoing, focusing on its potential as a therapeutic agent for various conditions including anxiety and pain management.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
Spirocyclic compounds with diaza and oxa/thia heteroatoms are widely explored in medicinal chemistry. Below is a detailed comparison of structurally analogous compounds:
Structural Features and Molecular Properties
Key Observations :
- Heteroatom Influence: Replacing oxa with thia (e.g., vs.
- Substituent Effects : Ethyl groups (as in ) balance lipophilicity and steric bulk compared to phenyl () or benzyl () moieties, which may enhance membrane permeability but reduce solubility.
- Salt Forms : Hydrobromide () and hydrochloride () salts improve aqueous solubility, critical for bioavailability in drug formulations.
Physicochemical Properties
- Solubility : Hydrobromide and hydrochloride salts () exhibit higher water solubility than neutral analogs (e.g., ).
- Conformational Rigidity: Spiro scaffolds restrict rotational freedom, enhancing binding affinity. For example, the 4,8-diazaspiro[4.5]decane core in and enforces a fixed geometry, unlike non-spiro analogs.
- Thermal Stability : Sulfur-containing derivatives () may exhibit lower melting points due to weaker intermolecular forces compared to oxygen analogs.
Commercial Availability
- 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is available in research quantities (purity ≥95%) .
- Thia analogs like are sold at premium prices (e.g., $5,000/0.1 g) due to synthetic complexity .
- Bulk phenyl- and benzyl-substituted variants () are cheaper, reflecting their established synthetic routes.
Actividad Biológica
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is a novel compound with a unique spirocyclic structure that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is with a molecular weight of 184.24 g/mol. Its structure features both nitrogen and oxygen heteroatoms, contributing to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 712255-89-5 |
Mechanisms of Biological Activity
Research indicates that the biological activity of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is mediated through several mechanisms:
- Neurotransmitter Interaction : The compound has shown potential in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders.
- Calcium Channel Modulation : Studies suggest that it may influence calcium channels, affecting cellular signaling pathways.
- Anti-inflammatory Properties : Compounds related to this structure have demonstrated anti-inflammatory effects, potentially useful in conditions like ulcerative colitis and other inflammatory diseases .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Derivatives have shown promise against various microbial strains.
- Anti-inflammatory Effects : Some studies highlight its efficacy in reducing inflammation, particularly in models of acute ulcerative colitis.
- Therapeutic Potential in Neurological Disorders : Its ability to interact with neurotransmitter systems suggests potential applications in treating anxiety and pain management.
Study on Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory properties of a derivative of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, referred to as Compound 48. This compound exhibited IC50 values of 6 nM for TYK2 and 37 nM for JAK1 kinases, demonstrating significant selectivity and metabolic stability compared to existing therapies like tofacitinib .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related diazaspiro compounds, indicating their potential in protecting neuronal cells from damage caused by oxidative stress and inflammation.
Synthesis and Derivatives
The synthesis of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide involves cyclization reactions under controlled conditions. Various derivatives have been synthesized to explore their biological activities further.
| Compound Name | Notable Activities |
|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Antimicrobial activity |
| 8-Oxa-2-azaspiro[4.5]decane | Neuroprotective effects |
| 2-Oxo-1-oxa-8-azaspiro[4.5]decane derivatives | Potential anti-inflammatory properties |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide with high yield?
Synthesis typically involves cyclization and salt formation. For example:
- Cyclization : Reflux hydrazide derivatives in polar aprotic solvents (e.g., DMSO) for 18–24 hours under inert gas to form the spiro ring .
- Purification : Distill under reduced pressure, followed by ice-water precipitation and recrystallization (e.g., water-ethanol systems) to achieve 65–85% yields .
- Hydrobromide Salt Formation : Neutralize the free base with HBr in anhydrous ethanol, followed by vacuum drying. Monitor pH to avoid over-acidification, which may degrade the spiro structure .
Key Challenges : Side reactions during cyclization (e.g., ring-opening) require strict temperature control. Use TLC or HPLC to track intermediates .
Basic: How can researchers validate the purity of this compound, and what analytical techniques are critical?
- HPLC : Use C18 columns with UV detection (λ = 210–230 nm) and acetonitrile/water gradients (0.1% TFA) to resolve impurities. Target ≥95% purity .
- NMR : Confirm structural integrity via and NMR. Key signals include spirocyclic protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, Br% (e.g., Mol. formula ) to detect solvate contamination .
Pitfalls : Hygroscopicity may skew elemental results; store samples in desiccators .
Advanced: What structural features influence the compound’s biological activity, and how can crystallography resolve contradictions in puckering dynamics?
- Spirocyclic Rigidity : The 1-oxa-4,8-diazaspiro[4.5] core restricts conformational flexibility, enhancing receptor binding specificity. Puckering coordinates (amplitude , phase ) quantify ring non-planarity .
- Crystallography : Use SHELX for refinement. Define puckering via Cremer-Pople parameters (e.g., , ) to resolve discrepancies between X-ray and computational models. High-resolution data (≤1.0 Å) are critical .
Case Study : Spiclomazine analogs show mitochondrial apoptosis via Bcl-2 suppression. Structural analogs with similar puckering profiles may share this mechanism .
Advanced: How can researchers design cytotoxicity assays to evaluate apoptosis induction while distinguishing target-specific effects?
- Cell Lines : Use pancreatic (MIA PaCa-2) or leukemia models, comparing IC values to normal cells (e.g., HEK-293) to assess selectivity .
- Mechanistic Probes :
Advanced: What computational strategies optimize enantiomeric resolution for analogs with chiral centers?
- Docking Studies : Use Schrödinger or AutoDock to model interactions with chiral targets (e.g., σ1 receptors). Prioritize enantiomers with lower binding energy .
- Chiral HPLC : Employ amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients. Validate separation via circular dichroism .
Example : AF710B, a spirocyclic σ1 agonist, achieved >99.5% enantiomeric excess using chiral separation technology .
Advanced: How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Stability Studies :
- Accelerated Degradation : Store at 40°C/75% RH for 6 months. Monitor via HPLC for hydrobromide dissociation or oxidation products.
- Solvent Effects : Anhydrous ethanol or acetonitrile minimizes hydrolysis. Avoid DMSO, which may promote ring-opening .
Recommendation : Lyophilize and store under argon at –20°C for >2-year stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
